Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
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Overview
Description
Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide is a chemical compound with the molecular formula C4H7ClO4S2 and a molecular weight of 218.679 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 446.2°C at 760 mmHg and a density of 1.7 g/cm³ .
Preparation Methods
The synthesis of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with chlorosulfonic acid, followed by oxidation. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research for the modification of proteins.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful for modifying biological molecules and studying their functions .
Comparison with Similar Compounds
Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide can be compared with similar compounds such as:
Tetrahydrothiophene-3-sulfonic acid: Similar structure but lacks the chloride group.
Thiophene-2-sulfonyl chloride: Different position of the sulfonyl chloride group on the thiophene ring.
Methanesulfonyl chloride: Smaller molecule with a similar sulfonyl chloride functional group. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
1,1-dioxothiolane-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAOPMCGCFWIHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378201 |
Source
|
Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17115-47-8 |
Source
|
Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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